Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl-
Description
Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a methanol group at position 7, an acetyloxy substituent at position 5, and a methyl group at position 12. The acetyloxy group may influence metabolic pathways and solubility, distinguishing it from purely hydrocarbon-substituted PAHs.
Properties
CAS No. |
64365-35-1 |
|---|---|
Molecular Formula |
C22H18O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[7-(hydroxymethyl)-12-methylbenzo[a]anthracen-5-yl] acetate |
InChI |
InChI=1S/C22H18O3/c1-13-15-7-3-4-8-16(15)20(12-23)19-11-21(25-14(2)24)17-9-5-6-10-18(17)22(13)19/h3-11,23H,12H2,1-2H3 |
InChI Key |
BRNAGVGDWKOSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)CO)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Enzymatic Bioalkylation and Biooxidation
One primary pathway for preparing hydroxymethylated benz[a]anthracene derivatives involves enzymatic bioalkylation and biooxidation reactions using rat lung cytosol preparations fortified with S-adenosyl-L-methionine (SAM). This method exploits the enzymatic activation of methyl groups at the L-region (meso positions) of benz[a]anthracene derivatives, such as 7-methylbenz[a]anthracene and 12-methylbenz[a]anthracene, to yield hydroxymethyl derivatives including 7-hydroxymethylbenz[a]anthracene and 7-hydroxymethyl-12-methylbenz[a]anthracene.
- Key features:
- Requires enzymatic activation by cytosolic methyltransferases dependent on SAM.
- Hydroxylation occurs selectively at methyl groups in the L-region.
- Reaction inhibited by S-adenosyl-L-homocysteine, confirming enzymatic specificity.
- No reaction in boiled cytosol or absence of SAM, confirming enzymatic nature.
This enzymatic approach is significant for producing hydroxymethyl intermediates that can be further chemically modified to introduce acetyloxy groups, as in the target compound.
Chemical Acetylation of Hydroxymethyl Intermediates
Following enzymatic hydroxymethylation, chemical acetylation is employed to convert hydroxyl groups into acetyloxy esters. A representative method involves reacting the hydroxymethyl derivative with acetic anhydride in an organic solvent such as dichloromethane at low temperature (0°C), followed by aqueous workup and purification by crystallization or extraction. This method ensures selective acetylation without extensive side reactions.
- Procedure highlights:
- Hydroxymethyl compound dissolved in dichloromethane with acetic acid.
- Acetic anhydride added dropwise under stirring at 0°C.
- Reaction quenched by water addition.
- Organic phase washed, dried, concentrated.
- Product purified by crystallization from diethyl ether.
This approach yields stable acetylated products suitable for further biological or chemical studies.
Synthetic Coupling Strategies for PAH Derivatives
Advanced synthetic methods for benz[a]anthracene derivatives, including methylated and hydroxymethylated forms, utilize metal-catalyzed coupling reactions. Two notable catalytic systems are:
| Catalyst | Description | Advantages |
|---|---|---|
| Palladium acetate (Pd(OAc)2) | Coupling of protected amino-catechol PAH derivatives with halo-2'-deoxyribonucleosides to form DNA adducts | High selectivity, useful for protected intermediates |
| Copper iodide (CuI) | Reaction of halo-PAH catechol derivatives with 2'-deoxyribonucleosides to form adducts | Economical, scalable, avoids bis-adduct formation, enables isotope labeling |
These methods, although primarily developed for synthesizing DNA adducts of benz[a]anthracene quinone metabolites, can be adapted for the preparation of hydroxymethyl and acetyloxy substituted benz[a]anthracene derivatives by appropriate choice of substrates and reaction conditions.
Summary Table of Preparation Methods
Detailed Research Findings
The enzymatic bioalkylation and biooxidation pathways are highly regioselective, targeting methyl groups at the L-region of benz[a]anthracene derivatives, which is crucial for site-specific functionalization.
The acetylation method using dichloromethane as solvent improves purification efficiency and product stability compared to water-miscible solvents, facilitating large-scale synthesis and storage.
Copper-mediated coupling reactions offer practical advantages for scale-up and isotopic labeling, important for biological studies of benz[a]anthracene derivatives and their DNA adducts.
The combination of enzymatic and chemical methods provides a robust route to prepare complex substituted benz[a]anthracene derivatives like benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl-, enabling further toxicological and mechanistic investigations.
Chemical Reactions Analysis
Types of Reactions
5-(Acetyloxy)-12-methylbenz(a)anthracene-7-methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions are common, where the acetyloxy group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(Acetyloxy)-12-methylbenz(a)anthracene-7-methanol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of PAHs and their derivatives.
Biology: Investigated for its potential biological activity, including its interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, particularly in the context of cancer research.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-12-methylbenz(a)anthracene-7-methanol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s multi-ring structure allows it to intercalate with DNA, potentially leading to mutagenic effects. Additionally, its functional groups can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Molecular Formula | Molecular Weight | Substituents | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₂₂H₁₈O₃* | 330.38* | 5-OAc, 7-CH₂OH, 12-CH₃ | Acetyloxy ester, methanol, methyl |
| 7,12-Dimethylbenz(a)anthracene (DMBA) | C₂₀H₁₆ | 256.34 | 7-CH₃, 12-CH₃ | Methyl groups |
| Benz[a]anthracene-12-methanol, 9-OH-7-CH₃ | C₂₀H₁₆O₂ | 288.34 | 9-OH, 7-CH₃, 12-CH₂OH | Hydroxyl, methanol, methyl |
| 7-Benzoyloxy-12-methyl derivative | C₂₇H₂₀O₂ | 376.45 | 7-OBz, 12-CH₃ | Benzoyl ester, methyl |
*Estimated based on structural analogs.
Physicochemical Properties
- Target Compound: The acetyloxy ester at position 5 likely increases polarity compared to DMBA, enhancing solubility in polar solvents. The methanol group at position 7 may facilitate hydrogen bonding .
- DMBA : Highly lipophilic due to methyl groups; low water solubility contributes to bioaccumulation .
Toxicity and Health Hazards
- Target Compound: While specific data is unavailable, acetyloxy esters are often metabolized via esterases, which could mitigate toxicity compared to DMBA. However, PAH backbones are associated with carcinogenicity .
- DMBA: A well-characterized carcinogen and mutagen. Causes skin/eye irritation, respiratory distress, and chronic effects (e.g., liver/kidney damage) .
- 9-Hydroxy-7-methyl Derivative : Classified as acutely toxic (oral, dermal) and a respiratory irritant. Chronic exposure risks include organ damage .
- 7-Benzoyloxy Derivative : Used in drug delivery systems, suggesting lower acute toxicity than DMBA. Ester groups may stabilize the compound, reducing metabolic activation .
Key Research Findings
- Mutagenicity and Carcinogenicity: PAHs like DMBA are potent mutagens in the Salmonella/microsome test (90% correlation with carcinogenicity) .
- Metabolic Pathways: Hydroxyl and ester groups in analogs influence detoxification mechanisms. For example, 9-hydroxy derivatives may undergo glucuronidation, while acetyloxy groups are hydrolyzed to acetic acid and methanol .
- Environmental Persistence : Methyl and ethyl substituents (e.g., 7-ethyl-12-methylbenz(a)anthracene) increase lipophilicity, enhancing bioaccumulation risks .
Biological Activity
Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Understanding its biological activity is crucial for assessing its potential health impacts, particularly in relation to cancer and other diseases.
Chemical Structure and Properties
The compound features a complex structure typical of PAHs, with multiple fused aromatic rings. The presence of hydroxymethyl and acetoxy groups significantly alters its reactivity and biological interactions compared to its parent compound, benz(a)anthracene.
Mechanisms of Biological Activity
-
Metabolic Activation :
- Benz(a)anthracene derivatives require metabolic activation to exert their biological effects. This activation typically occurs via cytochrome P450 enzymes in the liver, converting the compound into more reactive forms that can interact with cellular macromolecules like DNA .
- Studies indicate that the enzymatic bioalkylation of benz(a)anthracene derivatives occurs primarily at the methyl groups located at the meso positions, leading to the formation of highly reactive intermediates .
- Genotoxicity :
- Cellular Effects :
Table 1: Summary of Biological Activities
Case Study: Apoptotic Effects on Glioma Cells
A study investigated the effects of various benz(a)anthracene derivatives on C6 glioma cells. The results indicated that certain compounds led to a significant increase in apoptotic cell death compared to controls. Notably, the mechanisms involved included PARP and CASP3 cleavage, which are markers of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
